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Compound of Interest

Compound Name:
4-Amino-6-chloro-2-(n-

propyl)pyrimidine

Cat. No.: B8553234 Get Quote

Introduction & Chemical Profile
Compound: 4-Amino-6-chloro-2-propylpyrimidine CAS: 98333-96-1 Molecular Formula:

Molecular Weight: 171.63 g/mol [1]

Strategic Value in Drug Discovery
CAS 98333-96-1 offers a unique substitution pattern:

C2-Propyl Group: Provides lipophilicity and steric bulk, often critical for binding pocket

occupancy (e.g., in PDE5 or kinase hydrophobic pockets).[1]

C4-Amino Group: A hydrogen bond donor/acceptor essential for hinge-binding in kinases.[1]

It also electronically deactivates the ring, modulating the reactivity of the C6-chloride.[1]

C6-Chloro Group: The electrophilic handle for diversification via Nucleophilic Aromatic

Substitution (

) or Palladium-catalyzed cross-couplings.[1]

Mechanistic Insight & Reactivity
The pyrimidine ring is electron-deficient, facilitating
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reactions.[1] However, the presence of the electron-donating amino group (

) at C4 and the alkyl group at C2 increases the electron density of the ring compared to 2,4,6-
trichloropyrimidine.[1]

Implication: The C6-Cl is less reactive than in non-aminated pyrimidines.[1]

Optimization: Reactions typically require elevated temperatures (

), polar aprotic solvents (DMF, DMSO, NMP), or transition metal catalysis (Buchwald-
Hartwig) for sterically hindered or weak nucleophiles.[1]

Reaction Pathway Diagram

Starting Material
(CAS 98333-96-1)

4-Amino-6-chloro-2-propylpyrimidine

Product A: 2,4-Disubstituted
(2-Propyl-4-aminopyrimidine)

Hydrodechlorination
(H2, Pd/C)

Product B: 2,4,6-Trisubstituted
(Diamines/Ethers)

SNAr Displacement
(Amines/Alkoxides, Heat)

Product C: 2,4,6-Trisubstituted
(Biaryl Scaffolds)

Suzuki-Miyaura
(Ar-B(OH)2, Pd cat.)

Click to download full resolution via product page

Figure 1: Divergent synthetic pathways from CAS 98333-96-1 accessing both 2,4-disubstituted

and 2,4,6-trisubstituted scaffolds.[1]

Experimental Protocols
Protocol A: Synthesis of 2,4-Disubstituted Pyrimidines
(Hydrodechlorination)
Objective: Removal of the C6-chloro group to yield 2-propyl-4-aminopyrimidine.[1] Application:

When the core scaffold requires a specific 2,4-substitution pattern without C6 functionalization.

Materials:

CAS 98333-96-1 (1.0 equiv)
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Palladium on Carbon (10% Pd/C, 0.1 equiv by wt)[1]

Ammonium Formate (3.0 equiv) or Hydrogen Balloon

Methanol (0.1 M concentration)

Triethylamine (1.1 equiv, optional to scavenge HCl)[1]

Step-by-Step Procedure:

Dissolution: In a round-bottom flask, dissolve CAS 98333-96-1 in Methanol.

Catalyst Addition: Carefully add 10% Pd/C under an inert atmosphere (

). Caution: Dry Pd/C is pyrophoric.[1]

Reduction:

Method A (Transfer Hydrogenation): Add Ammonium Formate.[1] Reflux at

for 2-4 hours.

Method B (Hydrogenation): Purge flask with

gas and stir at RT under 1 atm

for 6-12 hours.

Filtration: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the

pad with Methanol.

Workup: Concentrate the filtrate. Dissolve residue in EtOAc, wash with saturated

(to remove salts), dry over

, and concentrate.

Validation: Product should show loss of Cl isotope pattern in MS and appearance of aromatic

proton at C6 in NMR.
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Protocol B: Synthesis of 2,4,6-Trisubstituted
Pyrimidines via
Objective: Displacement of C6-Cl with amines to form 2-propyl-4,6-diaminopyrimidines.

Application: Generating library diversity for SAR (Structure-Activity Relationship) studies.

Materials:

CAS 98333-96-1 (1.0 equiv)

Nucleophile: Primary or Secondary Amine (1.2 - 1.5 equiv)[1]

Base: DIPEA (Diisopropylethylamine) or

(2.0 equiv)

Solvent: n-Butanol (for high temp) or DMF[1]

Temperature:

[1]

Step-by-Step Procedure:

Setup: Charge a pressure vial or reflux flask with CAS 98333-96-1, the amine nucleophile,

and base.[1]

Solvent: Add n-Butanol (preferred for "clean" workup) or DMF.[1]

Reaction: Heat to

with stirring. Monitor by TLC/LCMS.[1]

Note: Due to the deactivating C4-amino group, reaction times may range from 4 to 16

hours.[1]

Workup (n-Butanol): Cool to RT. If product precipitates, filter and wash with cold ethanol. If

soluble, evaporate solvent, redissolve in DCM, and wash with water.
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Purification: Recrystallization or Flash Chromatography (DCM/MeOH gradient).

Data Summary: Common Nucleophiles & Conditions

Nucleophile
Class

Reagent
Example

Solvent
Temp (

)

Expected
Yield

Notes

Primary

Amine
Benzylamine n-BuOH 110 85-95%

Excellent

reactivity.[1]

Secondary

Amine
Morpholine DMF 120 70-85%

May require

longer times.

[1]

Alkoxide NaOMe MeOH Reflux 90-98%
Forms methyl

ether.[1]

Aniline
4-

Fluoroaniline
NMP 140 40-60%

Poor

nucleophile;

consider Pd-

catalysis.[1]

Protocol C: Palladium-Catalyzed Cross-Coupling
(Suzuki-Miyaura)
Objective: Introduction of aryl/heteroaryl groups at C6.[1] Application: Biaryl synthesis for

kinase inhibitors.[1]

Materials:

CAS 98333-96-1 (1.0 equiv)

Boronic Acid/Ester (1.2 equiv)

Catalyst:

(0.05 equiv)
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Base:

(2.0 equiv)[1]

Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Procedure:

Inertion: Purge reaction vessel with Nitrogen/Argon.

Addition: Add CAS 98333-96-1, Boronic acid, and Pd catalyst.

Solvent/Base: Add Dioxane and aqueous base.[1]

Reaction: Heat to

for 2-6 hours.

Workup: Dilute with EtOAc, wash with water/brine.[1] Dry and concentrate.

Purification: Column chromatography is usually required to remove Pd residues and

protodeboronated byproducts.[1]

Troubleshooting & Optimization
Common Issues and Solutions

Incomplete Conversion: The C4-amino group makes the C6-Cl sluggish.[1]

Solution: Use a sealed tube to exceed solvent boiling point or switch to microwave

irradiation (

, 30 min).

Regioselectivity: Not applicable (only one Cl), but ensure the C4-amino group does not react

with electrophiles if using acyl chlorides (protection with Boc may be needed in those specific

cases).[1]

Solubility: CAS 98333-96-1 is moderately lipophilic.[1]
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Solution: Use DMF or DMAc for polar reactants; THF/Dioxane for couplings.[1]

Analytical Validation (Self-Validating Protocol)
LCMS: Monitor the isotopic cluster. The Starting Material has a distinct Chlorine split (M and

M+2 in 3:1 ratio). Completion is confirmed by the disappearance of the M+2 peak (for non-

chloro products).

NMR (

):

SM: Distinct propyl triplet (~0.9 ppm), multiplet (~1.6 ppm), triplet (~2.4 ppm). Pyrimidine

proton singlet at C5 (~6.2 ppm).

Product: Shift in the C5 proton signal indicates substitution at the adjacent C6 position.

References
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(Provides mechanistic insight into electronic effects on pyrimidine ring substitutions).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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